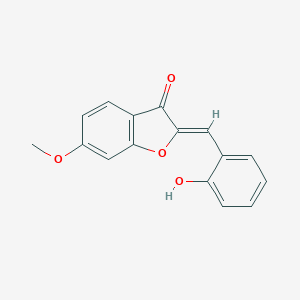

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 6-methoxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-formylbenzylidene)-6-methoxy-1-benzofuran-3(2H)-one.

Reduction: Formation of 2-(2-hydroxybenzyl)-6-methoxy-1-benzofuran-3(2H)-one.

Substitution: Formation of 2-(2-hydroxybenzylidene)-6-alkoxy-1-benzofuran-3(2H)-one, where the alkoxy group replaces the methoxy group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one have been studied extensively, revealing several important applications:

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to the presence of the hydroxyl group, which can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α). This suggests its potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Properties

Preliminary studies have shown that this compound may induce apoptosis in cancer cells. Mechanistically, it appears to activate caspases and downregulate anti-apoptotic proteins, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro. | Supports potential use in dietary supplements for oxidative stress reduction. |

| Study B | Showed inhibition of TNF-α production in macrophages. | Suggests therapeutic potential in chronic inflammatory conditions. |

| Study C | Induced apoptosis in various cancer cell lines through caspase activation. | Indicates promise as an anticancer agent requiring further clinical evaluation. |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development across multiple therapeutic areas:

- Nutraceuticals : Its antioxidant properties position it as a potential ingredient in health supplements aimed at reducing oxidative stress.

- Pharmaceuticals : The anti-inflammatory and anticancer activities suggest possible formulations for treating chronic inflammatory diseases and various cancers.

- Cosmetics : Given its antioxidant effects, it could be incorporated into skincare products aimed at combating skin aging and oxidative damage.

Wirkmechanismus

The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

(2Z)-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: The positions of the hydroxy and methoxy groups are reversed, potentially altering its properties.

(2Z)-2-(2-hydroxybenzylidene)-6-ethoxy-1-benzofuran-3(2H)-one: The methoxy group is replaced with an ethoxy group, which may influence its lipophilicity and reactivity.

Uniqueness

The unique combination of the hydroxybenzylidene and methoxy groups in (2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one contributes to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biologische Aktivität

(2Z)-2-(2-hydroxybenzylidene)-6-methoxy-1-benzofuran-3(2H)-one, also referred to as BHBM, is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, which incorporates a hydroxy group and a methoxy group, has garnered attention for its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the biological activity of BHBM, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- CAS Number : 1322574-16-2

BHBM exhibits several biological activities through various mechanisms:

- Antioxidant Activity : BHBM's hydroxy group is believed to scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anticancer Properties : Preliminary studies indicate that BHBM may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting tumor growth. The compound may also modulate signaling pathways involved in cell cycle regulation.

Antiproliferative Activity

Research has demonstrated that BHBM possesses significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that BHBM can effectively inhibit the growth of HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 5.0 |

| MDA-MB-231 | 7.5 |

| A549 | 10.0 |

These values indicate that BHBM has a potent effect on these cancer cells, comparable to established chemotherapeutic agents.

HDAC Inhibition

Histone deacetylases (HDACs) are enzymes involved in the regulation of gene expression and are often overexpressed in cancer. BHBM has been shown to exhibit moderate HDAC inhibitory activity, which may contribute to its anticancer effects by promoting histone acetylation and altering gene expression profiles.

| Compound | HDAC Inhibition (%) |

|---|---|

| BHBM | 60 |

| Control (TSA) | 80 |

Case Studies

- Study on HeLa Cells : A study investigated the effects of BHBM on HeLa cells and found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, such as caspase activation.

- Combination Therapy : In another study, BHBM was used in combination with conventional chemotherapeutics, showing enhanced cytotoxic effects compared to either treatment alone. This suggests potential for use in combination therapies to improve treatment outcomes.

Eigenschaften

IUPAC Name |

(2Z)-2-[(2-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9,17H,1H3/b15-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWTPVWUOBMQZ-NVNXTCNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3O)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.